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Compound of Interest

Compound Name: Fisogatinib

Cat. No.: B606208

This technical support center provides researchers, scientists, and drug development
professionals with guidance on optimizing the concentration of Fisogatinib (also known as
BLU-554) for in vitro kinase assays. Fisogatinib is a potent and highly selective inhibitor of
Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] Accurate determination of its optimal
concentration is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fisogatinib?

Al: Fisogatinib is an orally bioavailable, irreversible inhibitor of human fibroblast growth factor
receptor 4 (FGFR4).[2] It selectively binds to FGFR4, blocking the signaling pathway that is
implicated in cell proliferation, differentiation, and survival in certain cancers, particularly
hepatocellular carcinoma (HCC) with FGF19 overexpression.[2][3]

Q2: What is the reported IC50 of Fisogatinib against FGFR4?

A2: In cell-free assays, Fisogatinib has a reported IC50 value of approximately 5 nM against
FGFRA4.[4][5][6]

Q3: How selective is Fisogatinib for FGFR4 compared to other kinases?

A3: Fisogatinib is highly selective for FGFRA4. Its inhibitory activity against other FGFR family
members, such as FGFR1, FGFR2, and FGFR3, is significantly lower, with reported IC50
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values in the range of 624-2203 nM.[4][6] A kinome tree visualization demonstrates its high
selectivity across the broader kinome.[7][8]

Q4: What is a good starting concentration range for Fisogatinib in a kinase assay?

A4: Based on its potent IC50 value, a good starting point for a dose-response experiment
would be a 10-point serial dilution starting from 1 uM. This range should adequately cover the
expected IC50 and allow for the determination of a full inhibitory curve.

Q5: What is the recommended solvent for dissolving Fisogatinib?

A5: Fisogatinib is soluble in DMSO at concentrations up to 100 mg/mL (198.65 mM).[4][6] For
in vitro kinase assays, it is recommended to prepare a high-concentration stock solution in
DMSO and then perform serial dilutions in the assay buffer. Ensure the final DMSO
concentration in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.[9]

Troubleshooting Guide
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Issue

Potential Cause(s)

Recommended Solution(s)

Higher than expected IC50
value for FGFR4

1. High ATP concentration:
Fisogatinib is an ATP-
competitive inhibitor.[10] High
concentrations of ATP in the
assay will require higher
concentrations of the inhibitor
to achieve 50% inhibition. 2.
Inactive Fisogatinib: Improper
storage or handling may have
degraded the compound. 3.
Enzyme concentration too
high: The IC50 value can be
influenced by the enzyme
concentration, especially for

tight-binding inhibitors.

1. Determine the Km of ATP for
your specific batch of FGFR4
and use an ATP concentration
at or near the Km for your
assay.[11] 2. Prepare a fresh
stock solution of Fisogatinib
from a new aliquot. Store stock
solutions at -80°C and avoid
repeated freeze-thaw cycles.
[4] 3. Optimize the enzyme
concentration to be in the

linear range of the assay.

No inhibition observed

1. Incorrect kinase: Ensure you
are using FGFR4 and not
another kinase. 2. Fisogatinib
concentration too low: The
dilution series may not cover
the inhibitory range. 3. Assay
interference: Components in
your assay buffer may be
interfering with Fisogatinib's

activity.

1. Verify the identity and
activity of your recombinant
FGFR4 enzyme. 2. Prepare a
new, wider range of Fisogatinib
dilutions, for example, from 10
UM down to 0.1 nM. 3. Review
your assay buffer composition.
High concentrations of
detergents or other additives
could potentially interfere with
the inhibitor.
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Inconsistent results between

experiments

1. Variability in reagent
preparation: Inconsistent
concentrations of enzyme,
substrate, ATP, or Fisogatinib.
2. Pipetting errors: Inaccurate
dilutions or additions to the

assay plate. 3. Fluctuations in

incubation time or temperature.

1. Prepare fresh reagents for
each experiment and validate
their concentrations. 2. Use
calibrated pipettes and ensure
proper mixing at each dilution
step. 3. Standardize incubation
times and temperatures and
ensure they are consistent

across all experiments.

Inhibition of other kinases (off-

target effects)

1. High Fisogatinib
concentration: At very high
concentrations, even selective
inhibitors can show activity
against other kinases. 2.
Contaminating kinases in the

enzyme preparation.

1. Refer to the selectivity
profile of Fisogatinib and use
concentrations that are well
below the I1C50 values for
other kinases. 2. Use a highly
purified preparation of the

target kinase.

Data Presentation

Table 1: Fisogatinib IC50 Values against FGFR Family Kinases

Kinase IC50 (nM)
FGFR4 5[4][5][6]
FGFR1 624 - 2203[4][6]
FGFR2 624 - 2203[4][6]
FGFR3 624 - 2203[4][6]

Note: A comprehensive kinome-wide selectivity profile with specific IC50 values against a
broader range of kinases is not publicly available in a consolidated table. Researchers should
consider performing their own selectivity profiling for kinases of interest or consult services that
offer kinase panel screening.

Experimental Protocols
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Protocol 1: Determination of Optimal FGFR4 and ATP
Concentrations

This protocol is essential for establishing the linear range of the kinase assay before
determining the IC50 of Fisogatinib.

Materials:

Recombinant human FGFR4

o Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

» Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)

« ATP

o ADP-Glo™ Kinase Assay kit (or similar detection reagent)

o White, opaque 96-well or 384-well plates

Procedure:

e Enzyme Titration:

o

Prepare serial dilutions of FGFR4 in kinase assay buffer.

o Add a fixed, excess concentration of substrate and ATP (e.g., 100 uM) to each well.

o Initiate the reaction and incubate at a constant temperature (e.g., 30°C) for a set time
(e.g., 60 minutes).

o Stop the reaction and measure the signal (e.g., luminescence) according to the detection
reagent manufacturer's protocol.

o Plot the signal versus enzyme concentration to determine the concentration that yields a
robust signal within the linear range of the assay.
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e ATP Titration (Determination of Km):
o Use the optimal FGFR4 concentration determined in the previous step.
o Prepare serial dilutions of ATP in the kinase assay buffer.
o Add the enzyme and a fixed, saturating concentration of the substrate to each well.

o Initiate the reaction with the different ATP concentrations and incubate for a time that
ensures the reaction is in the initial velocity phase (typically <20% substrate turnover).

o Stop the reaction and measure the signal.

o Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-
Menten equation to determine the Km of ATP.

Protocol 2: Fisogatinib Dose-Response Experiment to
Determine IC50

Materials:

» All materials from Protocol 1

e Fisogatinib stock solution in DMSO (e.g., 10 mM)
Procedure:

o Prepare Fisogatinib Dilutions:

o Perform a serial dilution of the Fisogatinib stock solution in DMSO to create a range of
concentrations.

o Further dilute these DMSO stocks into the kinase assay buffer to create the final working
concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.qg.,
0.5%).

e Assay Setup:
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o To each well of a microplate, add the following in order:

Kinase assay buffer

Fisogatinib at various concentrations (or DMSO vehicle for control)

Optimal concentration of FGFR4 (pre-incubate with inhibitor for 10-15 minutes at room
temperature)

Substrate

o Initiate the kinase reaction by adding ATP at its Km concentration.

e Incubation and Detection:
o Incubate the plate at a constant temperature for a predetermined time (from Protocol 1).
o Stop the reaction and measure the kinase activity using a suitable detection reagent.

o Data Analysis:

o Calculate the percent inhibition for each Fisogatinib concentration relative to the DMSO
control.

o Plot the percent inhibition versus the logarithm of the Fisogatinib concentration.

o Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations
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Caption: FGFR4 Signaling Pathway and Fisogatinib's Point of Inhibition.
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Caption: Experimental Workflow for Fisogatinib IC50 Determination.
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Caption: Troubleshooting Logic for Unexpectedly High IC50 Values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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